AChE/BChE-IN-9

CAS No.:

Cat. No.: VC16629701

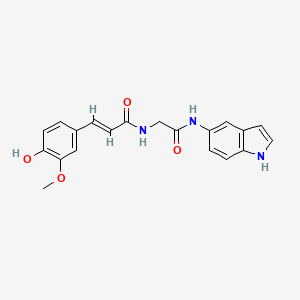

Molecular Formula: C20H19N3O4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O4 |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]prop-2-enamide |

| Standard InChI | InChI=1S/C20H19N3O4/c1-27-18-10-13(2-6-17(18)24)3-7-19(25)22-12-20(26)23-15-4-5-16-14(11-15)8-9-21-16/h2-11,21,24H,12H2,1H3,(H,22,25)(H,23,26)/b7-3+ |

| Standard InChI Key | XVKHPTDTSZLRHX-XVNBXDOJSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)NC2=CC3=C(C=C2)NC=C3)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=CC3=C(C=C2)NC=C3)O |

Introduction

Biochemical Characterization of AChE/BChE-IN-9

Structural and Enzymatic Properties

AChE/BChE-IN-9 is a small-molecule inhibitor designed to target both AChE and BChE. Its chemical structure enables selective binding to the catalytic sites of these enzymes, as evidenced by molecular docking studies . The compound exhibits inhibitory activity against human AChE (hAChE) and equine BChE (eqBChE), with half-maximal inhibitory concentrations (IC50) of 5.74 μM and 14.05 μM, respectively . These values suggest a stronger affinity for AChE, aligning with its role in hydrolyzing acetylcholine (ACh) in synaptic clefts.

Table 1: Enzymatic and Antioxidant Activity of AChE/BChE-IN-9

Dual Inhibitory Mechanism

The dual inhibition of AChE and BChE addresses the compensatory upregulation of BChE observed in late-stage Alzheimer’s disease, where AChE activity declines . By targeting both enzymes, AChE/BChE-IN-9 ensures sustained hydrolysis of ACh, mitigating cholinergic deficits. Kinetic studies suggest mixed-type inhibition, where the compound binds to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, preventing substrate access and Aβ aggregation .

Pharmacological Effects and Mechanisms

Antioxidant and Metal-Chelating Activity

Beyond cholinesterase inhibition, AChE/BChE-IN-9 demonstrates 57.35 μM antioxidant activity in radical scavenging assays . This property is linked to its ability to chelate iron, a metal ion implicated in oxidative stress and Aβ plaque formation. Iron dyshomeostasis in Alzheimer’s disease accelerates Aβ aggregation and neurotoxicity; thus, iron chelation may synergize with cholinesterase inhibition to ameliorate neurodegeneration .

Modulation of Amyloid-β Aggregation

AChE/BChE-IN-9 disrupts Aβ1–42 fibrillization, a hallmark of Alzheimer’s pathology. Molecular dynamics simulations reveal that the compound binds to hydrophobic regions of Aβ peptides, preventing β-sheet formation . This dual functionality—cholinesterase inhibition and anti-Aβ effects—distinguishes it from single-target agents like donepezil, which lack anti-aggregation properties.

Blood-Brain Barrier Penetration

A critical advantage of AChE/BChE-IN-9 is its ability to cross the blood-brain barrier (BBB), as demonstrated in murine models . Oral administration achieves therapeutic CNS concentrations, enhancing its suitability for treating neurodegenerative diseases. This contrasts with older inhibitors like neostigmine, which require intravenous delivery due to poor BBB permeability .

Table 2: Comparison of AChE/BChE-IN-9 with Reference Inhibitors

AChE/BChE-IN-9 occupies a unique niche by balancing moderate potency with multifunctionality. While huprine derivatives exhibit superior AChE inhibition (IC50 = 1.1 nM) , their lack of BChE targeting and antioxidant activity limits therapeutic scope. Conversely, tacrine’s hepatotoxicity and donepezil’s single-target mechanism underscore the advantages of AChE/BChE-IN-9’s dual approach.

Therapeutic Implications for Neurodegenerative Diseases

Alzheimer’s Disease

The compound’s dual inhibition addresses both cholinergic deficits and Aβ pathology. In Alzheimer’s models, BChE activity increases as the disease progresses, compensating for declining AChE . AChE/BChE-IN-9’s ability to inhibit both enzymes may provide sustained symptomatic relief and disease modification, unlike current drugs that lose efficacy in advanced stages.

Cerebrovascular and Metabolic Disorders

Elevated BChE activity correlates with delirium in acute stroke patients, suggesting that inhibition could mitigate post-stroke cognitive impairment . Additionally, BChE variants influence lipid metabolism and insulin resistance, positioning AChE/BChE-IN-9 as a candidate for metabolic syndrome research .

Challenges and Future Directions

Optimizing Selectivity and Potency

While AChE/BChE-IN-9’s IC50 for AChE is higher than huprine derivatives , structural modifications could enhance potency. Introducing smaller substituents at critical positions may improve binding kinetics, as seen in huprine analogs where steric bulk reduces k(on) .

Clinical Translation

Preclinical toxicity studies are needed to establish safety margins. Huprine derivatives exhibit LD50 values of 40 mg/kg in mice , but AChE/BChE-IN-9’s in vivo toxicity profile remains uncharacterized. Phase I trials should assess bioavailability and CNS penetration in humans.

Expanding Indications

Given BChE’s role in detoxifying muscle relaxants like succinylcholine , AChE/BChE-IN-9 could be repurposed to treat prolonged apnea in patients with BChE deficiencies. Its iron-chelating properties also warrant exploration in iron-overload disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume